

A Comprehensive Technical Guide to 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(1,3-Benzothiazol-2-yl)phenol**

Cat. No.: **B1266075**

[Get Quote](#)

This technical guide provides an in-depth overview of **4-(1,3-Benzothiazol-2-yl)phenol**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identification and Properties

CAS Number: 6265-55-0[[1](#)]

Molecular Formula: C₁₃H₉NOS[[1](#)]

Property	Value
Molecular Weight	227.28 g/mol
Appearance	Solid
Melting Point	228.6-229 °C
Boiling Point	418.7 °C at 760 mmHg
Density	1.337 g/cm ³
Water Solubility	6.6 µg/mL
LogP	3.66890

Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

A detailed experimental protocol for the synthesis of **4-(1,3-Benzothiazol-2-yl)phenol**, also known as 2-(4-hydroxyphenyl)benzothiazole, is provided below.

Experimental Protocol: Synthesis of 2-(4-hydroxyphenyl)benzothiazole

Materials:

- 2-aminothiophenol (3.7 g)
- 4-hydroxybenzoic acid (4.2 g)
- Phosphorus pentoxide (4.5 g)
- Methanesulfonic acid (45 g)
- 5% Sodium bicarbonate solution (750 ml)

Procedure:

- A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid is prepared.
- The mixture is stirred for one hour at room temperature.
- Following the initial stirring, the mixture is heated to 90°C for 10 hours.
- After the reaction is complete, the mixture is slowly poured into a 5% sodium bicarbonate solution.
- The resulting precipitate is collected and dried to yield 2-(4-hydroxyphenyl)benzothiazole.

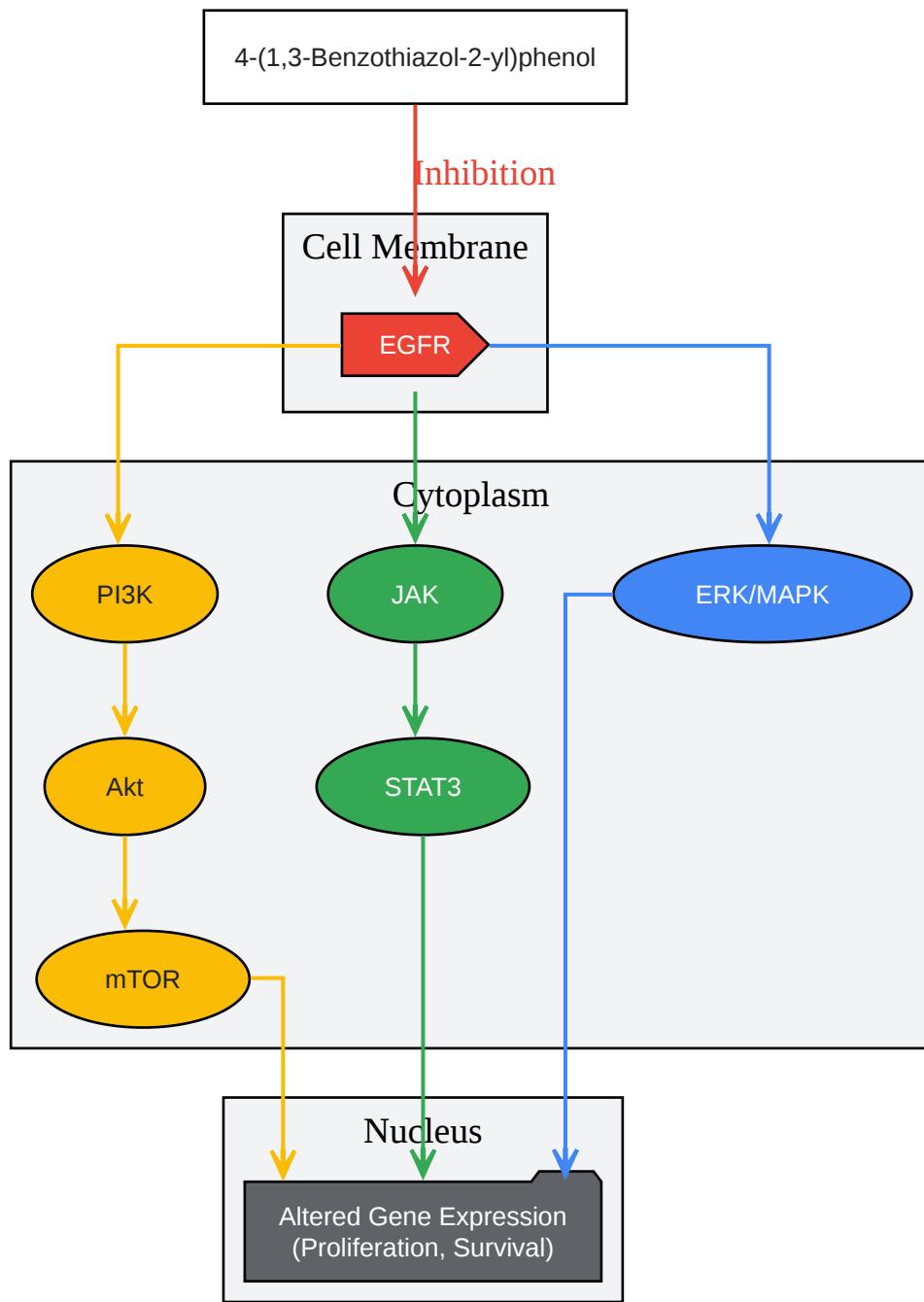
Biological Activity and Potential Therapeutic Applications

Benzothiazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them a significant area of interest in drug discovery.

[2][3]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[3][4] A fluorinated analog of the target compound, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, has shown potent activity against the MCF-7 human breast adenocarcinoma cell line, with a GI₅₀ value of 0.4 μ M.[4] This indicates that the **4-(1,3-Benzothiazol-2-yl)phenol** scaffold is a promising candidate for the development of novel anticancer therapeutics.


Further research on 2-substituted benzothiazoles has provided insights into their mechanism of action in breast cancer cell lines. These compounds have been shown to inhibit cancer cell growth by:

- Reducing cell motility.[2]
- Disrupting the mitochondrial membrane potential.[2]
- Inducing cell cycle arrest in the sub-G1 phase.[2]
- Increasing the accumulation of reactive oxygen species (ROS), leading to apoptosis.[2]

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of 2-substituted benzothiazoles are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[2] A significant mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR) activity.[2] This, in turn, affects downstream signaling cascades.

The proposed signaling pathway involved in the anticancer activity of **4-(1,3-Benzothiazol-2-yl)phenol** and its derivatives is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer action for **4-(1,3-Benzothiazol-2-yl)phenol**.

The diagram illustrates that by inhibiting EGFR, **4-(1,3-Benzothiazol-2-yl)phenol** can disrupt multiple downstream signaling pathways critical for cancer cell growth and survival, including the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways.^[2] This multifaceted inhibition leads

to a reduction in the expression of genes that promote proliferation and survival, ultimately inducing apoptosis in cancer cells.

Conclusion

4-(1,3-Benzothiazol-2-yl)phenol is a readily synthesizable compound with a promising profile as a potential anticancer agent. Its mechanism of action, likely involving the inhibition of the EGFR signaling pathway and its downstream effectors, makes it a compelling candidate for further investigation and drug development. The data presented in this guide underscore the importance of the benzothiazole scaffold in medicinal chemistry and provide a solid foundation for future research into the therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF- κ B/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(1,3-Benzothiazol-2-yl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266075#4-1-3-benzothiazol-2-yl-phenol-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com